molecular formula C9H19N3O B8384952 N-methyl-2-piperazin-1-yl-isobutyramide

N-methyl-2-piperazin-1-yl-isobutyramide

Cat. No.: B8384952
M. Wt: 185.27 g/mol
InChI Key: QTJFRYLYLQKBJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-piperazin-1-yl-isobutyramide represents a unique combination of structural features that are of significant interest in medicinal chemistry. While not widely documented as a standalone therapeutic agent, its constituent parts form the basis of numerous bioactive molecules. Understanding the contribution of each component of this motif is key to appreciating its potential in the design of new biologically active compounds.

The piperazine-isobutyramide scaffold is a versatile structural framework in drug discovery. The piperazine (B1678402) ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a combination of properties that are highly desirable in drug candidates. nih.gov Its basic nature allows for the formation of salts, which can improve solubility and bioavailability. nih.gov The isobutyramide (B147143) portion of the scaffold provides a hydrogen bond donor and acceptor, which can be crucial for target binding. The gem-dimethyl group of the isobutyramide can also introduce conformational constraints and improve metabolic stability.

The combination of these two moieties in the piperazine-isobutyramide scaffold creates a platform that can be readily modified to explore structure-activity relationships. The nitrogen atoms of the piperazine ring provide convenient points for substitution, allowing for the introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties.

The history of piperazine in medicine is rich and varied. Initially used in the 19th century as a solvent for uric acid, its therapeutic potential was more fully realized in the mid-20th century with its introduction as an anthelmintic agent for treating parasitic worm infections. wisdomlib.org This early success paved the way for the development of a vast array of piperazine-containing drugs with diverse pharmacological activities.

The widespread incorporation of the piperazine ring into drug molecules can be attributed to its favorable physicochemical properties. nih.gov It is a common feature in drugs targeting the central nervous system, where it can influence blood-brain barrier penetration and interact with various receptors. nih.gov Many successful drugs across different therapeutic areas, including antipsychotics, antidepressants, antihistamines, and anticancer agents, feature a piperazine core, underscoring its status as a "privileged scaffold" in medicinal chemistry. wisdomlib.org

While specific research on this compound as a distinct compound is limited in publicly available scientific literature, the structural motif itself is of interest. The addition of a methyl group to one of the piperazine nitrogens, known as N-methylation, can have profound effects on the pharmacological profile of a molecule. N-methylation can alter a compound's basicity, lipophilicity, and metabolic stability. mdpi.com It can also influence the molecule's ability to cross biological membranes and its binding affinity for its target. mdpi.com

The isobutyramide group, for its part, is a common feature in a variety of bioactive compounds. The amide bond is a key structural element in peptides and proteins and is involved in numerous biological recognition processes. The presence of the isobutyramide moiety can therefore facilitate interactions with biological targets through hydrogen bonding.

Given the prevalence of both N-methylated piperazines and isobutyramide-containing molecules in medicinal chemistry, the this compound motif represents a logical combination of structural features for the design of new bioactive compounds. Further research into molecules containing this specific arrangement is warranted to fully elucidate its potential in various therapeutic areas.

Table 1: Representative Piperazine-Containing Drugs

Drug Name Therapeutic Class
Ciprofloxacin Antibiotic
Clozapine Antipsychotic
Cyclizine Antihistamine/Antiemetic
Fluphenazine Antipsychotic
Imatinib Anticancer
Olanzapine Antipsychotic
Sildenafil Erectile Dysfunction
Vortioxetine Antidepressant
Ziprasidone Antipsychotic

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

N,2-dimethyl-2-piperazin-1-ylpropanamide

InChI

InChI=1S/C9H19N3O/c1-9(2,8(13)10-3)12-6-4-11-5-7-12/h11H,4-7H2,1-3H3,(H,10,13)

InChI Key

QTJFRYLYLQKBJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC)N1CCNCC1

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for N Methyl 2 Piperazin 1 Yl Isobutyramide

Synthetic Routes to N-methyl-2-piperazin-1-yl-isobutyramide and its Precursors

The synthesis of this compound can be approached through several strategic disconnections of the target molecule, primarily revolving around the formation of the two amide bonds and the N-alkylation of the piperazine (B1678402) ring. The key precursors for these syntheses are N-methylpiperazine and derivatives of isobutyric acid.

Precursor Synthesis:

N-methylpiperazine: This crucial precursor can be synthesized through various established methods. A common industrial method involves the reaction of diethanolamine (B148213) with methylamine (B109427) at elevated temperatures and pressures over a metal-containing catalyst. nih.gov Another route is the direct methylation of piperazine. For instance, piperazine can be reacted with formaldehyde (B43269) and hydrogen in the presence of a Raney nickel catalyst to produce N-methylpiperazine in high yield. google.com This reductive amination process is efficient and minimizes the production of pollutants. google.com

Isobutyramide (B147143) Precursors: The isobutyramide portion can be derived from isobutyric acid. For the synthesis of the target compound, a key intermediate would be a 2-halo-isobutyryl halide, such as 2-bromo-2-methylpropanoyl chloride. This can be prepared from 2-bromoisobutyric acid.

Amide Bond Formation Strategies:

A plausible and efficient synthetic route to this compound involves a multi-step process starting from commercially available reagents. One common strategy is the acylation of a piperazine derivative followed by nucleophilic substitution.

A representative synthetic scheme is outlined below:

Acylation of N-methylpiperazine: N-methylpiperazine is reacted with a 2-halo-isobutyryl halide, for example, 2-chloro-2-methylpropanoyl chloride, in an inert solvent with a base to neutralize the HCl byproduct. This reaction forms the intermediate, 2-chloro-1-(4-methylpiperazin-1-yl)-2-methylpropan-1-one.

Amination: The chloro-intermediate is then subjected to nucleophilic substitution with methylamine. This reaction can be carried out in a suitable solvent, such as acetonitrile (B52724) or DMF, to yield the final product, N-methyl-2-(4-methylpiperazin-1-yl)-2-methylpropanamide, which is an isomer of the target compound. To obtain the specified "this compound", the synthesis would start with piperazine, introduce the isobutyramide moiety, and then perform a selective N-methylation.

Alternatively, standard peptide coupling methods can be employed. mdpi.com For example, 2-(piperazin-1-yl)isobutyric acid could be coupled with methylamine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), followed by N-methylation of the free secondary amine on the piperazine ring. mdpi.com

Reaction Step Reactants Reagents/Conditions Product
Step 1: Acylation N-methylpiperazine, 2-chloro-2-methylpropanoyl chlorideTriethylamine, Dichloromethane, 0°C to RT2-chloro-1-(4-methylpiperazin-1-yl)-2-methylpropan-1-one
Step 2: Amination 2-chloro-1-(4-methylpiperazin-1-yl)-2-methylpropan-1-one, MethylamineAcetonitrile, heatN,2-dimethyl-2-(4-methylpiperazin-1-yl)propanamide

This interactive table outlines a potential synthetic route for an isomer of the target compound, illustrating common synthetic strategies.

Methodologies for Functionalizing the this compound Core into Advanced Molecular Architectures

The this compound scaffold contains several sites amenable to functionalization, allowing for its incorporation into more complex molecular structures. The piperazine ring, in particular, is a versatile component for chemical modification. mdpi.comencyclopedia.pub

The piperazine moiety of the title compound can serve as a nucleophile for introduction into various heterocyclic systems. Thienopyrimidines are a class of fused heterocyclic compounds with significant biological interest. nih.govmdpi.comresearchgate.net A common strategy to synthesize piperazine-substituted thienopyrimidines involves the nucleophilic aromatic substitution (SNAr) of a leaving group on the pyrimidine (B1678525) ring. nih.govresearchgate.net

For example, a 2-(methylsulfanyl)thieno[3,2-d]pyrimidine can be synthesized from a corresponding 2-thiol derivative. nih.gov The methylsulfanyl group is an excellent leaving group that can be displaced by the secondary amine of a piperazine derivative. In the context of this compound, if the starting material was 2-piperazin-1-yl-isobutyramide (i.e., without the N-methyl group on the piperazine), the free secondary amine could react with a suitable thienopyrimidine precursor. The reaction is typically carried out by refluxing the reactants in a solvent like ethanol, sometimes with a catalytic amount of base. nih.gov

Precursor Reagent Reaction Type Resulting Structure
2-chlorothieno[3,2-d]pyrimidine2-(piperazin-1-yl)-N-methylisobutyramideNucleophilic Aromatic Substitution2-(4-(2-(methylamino)-2-methyl-1-oxopropyl)piperazin-1-yl)thieno[3,2-d]pyrimidine
4-chloro-2-(methylthio)pyrimidineN-methylpiperazine (as a precursor model)Nucleophilic Aromatic Substitution4-(4-methylpiperazin-1-yl)-2-(methylthio)pyrimidine

This interactive table illustrates how a piperazine-containing moiety can be incorporated into heterocyclic systems.

Structure-activity relationship (SAR) studies often involve systematic modification of a lead compound to optimize its properties. The this compound structure offers multiple points for such modifications.

Piperazine Moiety: The substitution on the second nitrogen of the piperazine ring is a common point of variation in medicinal chemistry. nih.gov The methyl group could be replaced with a wide range of other substituents to explore different steric and electronic effects. nih.gov This can be achieved by starting with a mono-protected piperazine (e.g., N-Boc-piperazine), coupling it to the isobutyramide fragment, deprotecting, and then performing N-alkylation or N-arylation on the free secondary amine. mdpi.comnih.gov Reactions such as reductive amination or Buchwald-Hartwig coupling are frequently used for this purpose. mdpi.com Furthermore, recent advances in C-H functionalization offer methods to introduce substituents directly onto the carbon backbone of the piperazine ring, providing further structural diversity. mdpi.comencyclopedia.pubresearchgate.net

Spectroscopic and Chromatographic Methods for the Characterization of Synthesized Compounds

The characterization of this compound and its derivatives relies on a combination of standard spectroscopic and chromatographic techniques to confirm the structure, purity, and conformational properties of the synthesized compounds. ijpsr.comrdd.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the primary tools for structural elucidation. nih.govresearchgate.net For asymmetrically substituted piperazines like the title compound, the NMR spectra can be complex. nih.gov The piperazine ring protons typically appear as a set of multiplets in the 1H NMR spectrum. Due to the restricted rotation around the amide C-N bond and potential for slow piperazine ring inversion, signal broadening or the appearance of multiple sets of signals (rotamers) can occur at room temperature. nih.govrsc.org Temperature-dependent (dynamic) NMR studies can be used to investigate these conformational dynamics and determine the energy barriers for rotation and ring inversion. nih.govrsc.orgresearchgate.net 2D NMR techniques such as COSY, HSQC, and HMBC are essential for unambiguous assignment of all proton and carbon signals. nih.govresearchgate.net

Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). ijpsr.comnih.gov Fragmentation patterns observed in the MS/MS spectrum can provide further structural information.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is the standard method for assessing the purity of the synthesized compounds and for their purification. nih.govsielc.com Since piperazine derivatives may lack a strong UV chromophore, detection methods such as Evaporative Light Scattering Detection (ELSD) or mass spectrometry are often employed. sielc.com

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. A strong absorption band corresponding to the C=O stretching vibration of the amide group would be expected, typically in the region of 1630-1680 cm⁻¹.

X-ray Crystallography: For compounds that can be obtained as single crystals, X-ray crystallography provides definitive proof of the molecular structure, including the solid-state conformation and stereochemistry. nih.govresearchgate.net

Technique Purpose Expected Observations
1H NMR Structural Elucidation, Conformational AnalysisSignals for methyl groups, piperazine ring protons (often complex multiplets or broad signals), amide N-H (if present). researchgate.netrsc.org
13C NMR Carbon Skeleton ConfirmationResonances for amide carbonyl carbon, piperazine carbons, and methyl carbons. lew.ro
LC-MS Purity Assessment, Molecular Weight DeterminationA major peak in the chromatogram with the correct mass-to-charge ratio for the protonated molecule [M+H]⁺. researchgate.net
IR Spectroscopy Functional Group IdentificationStrong C=O stretch for the amide group (~1650 cm⁻¹).
X-Ray Crystallography Definitive 3D StructureProvides precise bond lengths, bond angles, and solid-state conformation. researchgate.net

This interactive table summarizes the key analytical techniques used for the characterization of piperazine amide derivatives.

Structure Activity Relationship Sar Investigations of N Methyl 2 Piperazin 1 Yl Isobutyramide Analogues

Elucidation of Key Structural Determinants Influencing Biological Potency and Selectivity

The biological activity of N-methyl-2-piperazin-1-yl-isobutyramide analogues is profoundly influenced by the chemical nature and arrangement of substituents on both the piperazine (B1678402) ring and its associated pharmacophoric groups. Research has demonstrated that modifications to these regions are critical for modulating affinity and selectivity for various receptors and transporters. nih.govnih.govnih.gov

A central element in the SAR of these compounds is the piperazine ring itself. Its basic nitrogen atoms are often crucial for forming key interactions, such as with acidic amino acid residues within G-protein coupled receptor (GPCR) transmembrane domains. semanticscholar.org The substitution pattern on the distal nitrogen (N4) of the piperazine ring significantly impacts biological activity. For instance, in a series of antimycobacterial agents, bulky, lipophilic moieties like a diphenylmethyl group at this position enhanced activity against Mycobacterium tuberculosis. mdpi.com Similarly, in chalcone-dithiocarbamate hybrids with anticancer properties, substituents on the piperazine unit were found to be important for their inhibitory activity against cancer cell lines. nih.gov

The nature of the aryl group attached to the piperazine nitrogen (N1) is another critical determinant of potency and selectivity. In compounds targeting serotonin (B10506) and dopamine (B1211576) receptors, substitutions on this aryl ring dictate the affinity for different receptor subtypes. For example, in a series of coumarin-piperazine derivatives, a 3-bromophenyl or a 2-chlorophenyl group on the piperazine led to excellent affinity for the 5-HT1A receptor. semanticscholar.org For ligands targeting equilibrative nucleoside transporters (ENTs), the presence of a halogen substitute on the fluorophenyl moiety attached to the piperazine was essential for inhibitory effects on both ENT1 and ENT2. frontiersin.org

The linker connecting the piperazine core to other parts of the molecule also plays a role. In one study, replacing a piperazine ring with a piperidine (B6355638) did not significantly affect affinity for the histamine (B1213489) H₃ receptor but dramatically increased affinity for the sigma-1 receptor, highlighting the ring's role as a key element for dual-target activity. nih.gov This demonstrates that even subtle changes to the core heterocyclic structure can drastically alter the selectivity profile.

Table 1: Influence of Piperazine Ring Substitution on Biological Activity
Base ScaffoldTargetKey Structural ModificationResulting Activity (Ki or IC50)Reference
Flavone-AmidrazoneK562 Cancer CellsUnsubstituted PiperazineActive nih.gov
Flavone-AmidrazoneK562 Cancer CellsSubstituted PiperazineInactive nih.gov
Berberine AnalogueCaski Cancer CellsElectron-withdrawing group on piperazine-linked benzene (B151609)Enhanced anti-tumor activity nih.gov
Chalcone-dithiocarbamatePC3 Cancer CellsPiperazine unit substitutionIC50 = 1.05 µM nih.gov
Coumarin Derivative5-HT1A Receptor4-(3-bromophenyl)piperazin-1-ylKi = 0.78 nM semanticscholar.org
Coumarin Derivative5-HT1A Receptor4-(2-chlorophenyl)piperazin-1-ylKi = 0.57 nM semanticscholar.org

Impact of Conformational Preferences and Stereochemistry on Ligand-Target Interactions

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility (conformational preference) of this compound analogues are pivotal in defining their interaction with biological targets. The piperazine ring typically adopts a chair conformation, and the orientation of its substituents (axial vs. equatorial) can significantly influence binding affinity.

While specific studies on the stereochemistry of this compound are not detailed in the provided sources, the principles of stereoselectivity are well-established for related piperazine-containing compounds. For instance, in the development of potential atypical antipsychotics, minor structural modifications, which would include altering stereocenters, revealed the possibility of designing compounds with varying degrees of partial agonism at dopamine D2 and serotonin 5-HT1A receptors. nih.gov This implies that stereoisomers can stabilize different receptor conformations, leading to distinct functional outcomes (e.g., antagonism vs. agonism).

The protonation state of the piperazine nitrogens, influenced by the local microenvironment of a receptor binding pocket, can also be a deciding factor in ligand potency. The difference in inhibitory potency between structurally similar piperazine and piperidine analogues has been attributed to potential changes in the protonation states upon ligand binding. nih.gov This highlights that both the static shape (stereochemistry) and dynamic properties (protonation, conformation) of the ligand are crucial for effective ligand-target interactions.

Comparative SAR Analyses of this compound-Derived Structures across Diverse Biological Targets

Analogues based on the N-arylpiperazine scaffold have been systematically evaluated against multiple biological targets, revealing SAR trends that can be exploited to achieve target selectivity. The same chemical scaffold can be tailored to interact with vastly different protein families by strategic placement of functional groups.

For example, a comparative study of piperazine derivatives at histamine H₃ (H₃R) and sigma-1 (σ₁R) receptors showed that replacing a piperazine with a piperidine ring maintained high affinity at H₃R while increasing σ₁R affinity from 1531 nM to 3.64 nM. nih.gov This demonstrates a clear structural basis for selectivity between these two receptors.

In the realm of CNS disorders, piperazine-based compounds are frequently designed as dual-target agents for dopamine and serotonin receptors. nih.gov SAR studies on 1-aryl-4-(phenylarylmethyl)piperazines identified compounds with equipotent D₂ receptor antagonism and 5-HT1A receptor agonism. nih.gov Further exploration of N-phenylpiperazine analogues revealed that it was possible to achieve over 400-fold selectivity for the D₃ dopamine receptor over the D₂ subtype, while simultaneously exhibiting low affinity for the off-target 5-HT1A receptor. mdpi.com

Another study on inhibitors of equilibrative nucleoside transporters (ENTs) provides a clear example of comparative SAR. A series of analogues based on a 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-1,3,5-triazin-2-amine core were tested against ENT1 and ENT2. frontiersin.orgpolyu.edu.hk Modifications to different parts of the molecule had distinct effects on selectivity. For instance, replacing a naphthalene (B1677914) moiety with a benzene ring abolished activity at both transporters, but adding a meta-chloro group to this benzene ring restored inhibition for ENT1 but not ENT2. frontiersin.org This systematic approach allows for the fine-tuning of structures to achieve desired selectivity profiles across different biological targets.

Table 2: Comparative Biological Activity of Piperazine Analogues Across Different Targets
Compound/Analogue TypeTarget 1Activity (Ki/IC50)Target 2Activity (Ki/IC50)Selectivity ProfileReference
Compound 4 (Piperazine)hH₃RKi = 3.17 nMσ₁RKi = 1531 nMH₃R selective nih.gov
Compound 5 (Piperidine)hH₃RKi = 7.70 nMσ₁RKi = 3.64 nMσ₁R selective nih.gov
Analogue 6a D₃ ReceptorKi = 1.4 nMD₂ Receptor>400-fold lower affinityD₃ selective mdpi.com
Analogue 6a D₃ ReceptorKi = 1.4 nM5-HT1A ReceptorKi = 199 nMD₃ selective mdpi.com
FPMINT Analogue 3b ENT1IC50 = 1.65 µMENT2No InhibitionENT1 selective frontiersin.orgpolyu.edu.hk
FPMINT Analogue 3c ENT1IC50 = 2.38 µMENT2IC50 = 0.57 µMENT2 selective frontiersin.orgpolyu.edu.hk

Molecular Mechanism of Action and Biochemical Pharmacology

In Vitro Biochemical and Cellular Investigations:

Quantitative Receptor Binding and Functional Assays for Target Engagement (e.g., NK-1 receptor antagonism)

Antagonists of the NK-1 receptor competitively block the binding of Substance P. nih.gov Functional assays for such compounds typically involve measuring the inhibition of Substance P-induced downstream signaling, such as calcium mobilization or inositol (B14025) phosphate (B84403) accumulation in cells engineered to express the NK-1 receptor. The potency of an antagonist is often expressed as its half-maximal inhibitory concentration (IC50) or its equilibrium dissociation constant (Ki). For a novel compound like N-methyl-2-piperazin-1-yl-isobutyramide, its affinity and functional antagonism at the NK-1 receptor would need to be determined through such assays.

Table 1: Illustrative NK-1 Receptor Binding Affinities of Piperazine-Containing Antagonists

Compound Receptor Assay Type Affinity (Ki, nM)
L-733,060 Human NK-1 Radioligand Binding 0.8
CP-99,994 Human NK-1 Radioligand Binding 0.18

Note: This table presents data for known NK-1 receptor antagonists with piperazine-like cores to illustrate typical binding affinities and is not data for this compound.

Enzyme Kinetic Studies (e.g., PI3K, Urease, DPP-IV, etc.) and Inhibitor Characterization

The piperazine (B1678402) moiety is a common scaffold in the design of enzyme inhibitors. Depending on the specific substitutions on the piperazine ring, these compounds can exhibit inhibitory activity against a range of enzymes.

Phosphoinositide 3-kinases (PI3Ks): These enzymes are involved in cell signaling pathways that regulate growth, proliferation, and survival. Some piperazine-containing molecules have been developed as PI3K inhibitors for cancer therapy.

Urease: This enzyme is crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori. Piperazine derivatives have been investigated for their potential as urease inhibitors.

Dipeptidyl peptidase-IV (DPP-IV): This enzyme is a target for the treatment of type 2 diabetes. The development of piperazine-based DPP-IV inhibitors has been an active area of research.

To characterize the inhibitory potential of this compound against these or other enzymes, a series of kinetic studies would be necessary. These studies would determine the IC50 value, the type of inhibition (e.g., competitive, non-competitive), and the inhibitor constant (Ki).

Table 2: Example of Enzyme Inhibition Data for a Hypothetical Piperazine Derivative

Enzyme Target IC50 (µM) Inhibition Type Ki (µM)
PI3Kα 5.2 Competitive 2.8
Urease 12.5 Non-competitive 8.9

Note: This is a hypothetical table to illustrate the type of data generated from enzyme kinetic studies.

Analysis of Downstream Cellular Signaling Pathways and Biological Responses (e.g., Nitric Oxide Production, Quorum Sensing Inhibition)

Beyond direct receptor or enzyme interaction, the biological effects of a compound are mediated through its influence on downstream cellular signaling pathways.

Nitric Oxide (NO) Production: NO is a critical signaling molecule involved in various physiological processes, including vasodilation and immune responses. Depending on the cellular context and the primary molecular target, a compound like this compound could either stimulate or inhibit NO production. For instance, if it were to interact with pathways that regulate nitric oxide synthase (NOS) enzymes, it could modulate NO levels.

Quorum Sensing Inhibition: Quorum sensing is a system of cell-to-cell communication used by bacteria to coordinate gene expression based on population density. nih.gov This process is often mediated by small signaling molecules. nih.gov Inhibiting quorum sensing is a promising strategy for combating bacterial infections without exerting selective pressure for antibiotic resistance. Piperazine-containing compounds have been explored for their ability to interfere with quorum sensing pathways in various bacterial species.

Preclinical In Vivo Mechanistic Studies (Excluding Efficacy/Safety Profiles):

Assessment of Pharmacodynamic Biomarkers in Relevant Animal Models

To understand the in vivo mechanism of action of this compound, researchers would utilize animal models to measure pharmacodynamic (PD) biomarkers. These biomarkers are measurable indicators of a biological response to a drug. For example, if the compound is hypothesized to be an NK-1 receptor antagonist, a relevant PD biomarker could be the inhibition of a Substance P-induced physiological response, such as a specific behavior or a change in a measurable physiological parameter.

Investigations into Target Modulation and Pathway Perturbations in Preclinical Systems

Following administration of the compound to preclinical models, tissues and biological fluids would be analyzed to confirm target engagement and to understand the downstream consequences. This could involve techniques such as:

Ex vivo binding assays: To measure the occupancy of the target receptor or enzyme in tissues taken from treated animals.

Gene and protein expression analysis: To determine how the compound alters the expression of genes and proteins in the targeted signaling pathway.

Metabolomics: To assess changes in the levels of endogenous metabolites that are downstream of the drug's target.

These studies would provide crucial information on how this compound interacts with its biological targets in a living organism and how it perturbs cellular signaling networks.

Computational Chemistry and in Silico Approaches in N Methyl 2 Piperazin 1 Yl Isobutyramide Research

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In pharmaceutical research, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. While the methodology is widely applied to piperazine-containing compounds to explore their therapeutic potential, specific molecular docking studies detailing the binding of N-methyl-2-piperazin-1-yl-isobutyramide to protein targets were not available in the reviewed literature.

For piperazine (B1678402) derivatives in general, docking studies typically reveal key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues within a protein's binding pocket. The piperazine ring itself, particularly its nitrogen atoms, often acts as a hydrogen bond acceptor or can be protonated to form ionic interactions. The N-methyl and isobutyramide (B147143) groups of the target compound would be expected to engage in hydrophobic or van der Waals contacts. However, without specific docking studies for this compound, a detailed elucidation of its binding modes with any particular protein is not possible.

The energetic analysis of a ligand-receptor complex, typically expressed as a binding energy or docking score (in kcal/mol), quantifies the stability of the predicted binding pose. A lower (more negative) value generally indicates a more stable complex and higher binding affinity. For analogous piperazine-based compounds, these scores are used to rank potential drug candidates and prioritize them for synthesis and experimental testing. For instance, studies on other piperazine derivatives targeting specific enzymes have reported binding affinities in the range of -8 to -10 kcal/mol. However, specific energetic data for the formation of a this compound-receptor complex is not publicly documented. One available calculated value related to the compound's solid state is its crystal lattice energy, which is -42.7 kcal/mol. smolecule.com

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are employed to understand the electronic properties of a molecule, which are fundamental to its structure, stability, and reactivity.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP map illustrates regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and attractive to nucleophiles. researchgate.net For this compound, one would anticipate negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the piperazine ring, indicating these are likely sites for hydrogen bonding or interaction with positive charges. A specific, calculated MEP map for this compound is not available in the reviewed scientific literature.

Frontier Molecular Orbital (FMO) theory is a key application of quantum mechanics that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. nih.gov

Computational ParameterValueMethod/Comment
HOMO Energy-6.2 eVDensity Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level. smolecule.com
Crystal Lattice Energy-42.7 kcal/molCalculated using the Dreiding force field. smolecule.com
Rotational Energy Barrier~12 kcal/molEnergy barrier separating two rotational isomers about the amide bond, determined by NMR spectroscopy. smolecule.com

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Dynamics

Molecular Dynamics (MD) simulations provide detailed information about the time-dependent behavior of a molecular system, including conformational changes and the dynamics of ligand-protein binding. While no specific MD simulation studies have been published for this compound, data from other analytical and computational methods provide insight into its conformational properties.

Crystallographic studies of analogous compounds suggest that the piperazine ring in this compound predominantly adopts a stable chair conformation. smolecule.com The dihedral angle between this piperazine ring and the attached isobutyramide group is estimated to be between 46 and 57 degrees. smolecule.com Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy has identified the presence of two distinct rotational isomers due to restricted rotation around the amide bond, which has a partial double-bond character. smolecule.com Natural Bond Orbital (NBO) analysis confirms that hyperconjugative interactions between the lone pairs of the piperazine nitrogens and adjacent antibonding orbitals help stabilize the chair conformation. smolecule.com An MD simulation would allow for the exploration of the transitions between these conformational states and their relative stabilities in a dynamic, solvated environment.

In Silico Predictive Modeling for ADME Properties Relevant to Compound Optimization and Research Prioritization

Computational, or in silico, approaches have become indispensable in modern drug discovery for the early prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These predictive models allow for the early identification of candidates with potentially favorable pharmacokinetic profiles, thereby guiding compound optimization and prioritizing research efforts. For this compound, while detailed proprietary research data is not publicly available, we can infer the application and importance of such modeling based on its structural features and general practices in medicinal chemistry for similar piperazine-containing molecules.

Key Physicochemical and Predicted ADME Parameters

The initial step in in silico ADME modeling involves the calculation of fundamental physicochemical properties, which are critical determinants of a compound's pharmacokinetic behavior. For this compound, these parameters form the basis for more complex ADME predictions. The structure of the molecule, featuring a piperazine ring, an isobutyramide group, and an N-methyl substituent, suggests a balanced profile of hydrophilicity and lipophilicity.

ParameterPredicted Value/CharacteristicSignificance in Compound Optimization
Molecular Weight185.27 g/molAdherence to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
LogP (Octanol-Water Partition Coefficient)Data not available in searched sourcesA key indicator of lipophilicity, which influences absorption and distribution. Optimization aims for a balanced value to ensure both membrane permeability and aqueous solubility.
Topological Polar Surface Area (TPSA)Data not available in searched sourcesPredicts membrane permeability, including blood-brain barrier penetration. Lower TPSA values generally correlate with better permeability.
Hydrogen Bond Donors1Contributes to solubility and target binding. Fewer donors are generally preferred for better membrane permeability.
Hydrogen Bond Acceptors3Impacts solubility and interactions with biological targets.
Aqueous Solubility (LogS)Data not available in searched sourcesCrucial for absorption. Poor solubility is a common reason for drug candidate failure. In silico models can predict this and guide structural modifications.
Blood-Brain Barrier (BBB) PenetrationThe branched alkyl chain is suggested to enhance BBB penetration relative to linear analogs. smolecule.comCritical for CNS-targeting compounds. Predictive models help in designing molecules with the desired CNS exposure.

Detailed Research Findings from In Silico Modeling

While specific in silico ADME studies on this compound were not identified in the public domain literature, research on analogous piperazine derivatives provides insights into the types of computational analyses that are likely employed in its development.

Absorption: Predictive models for human intestinal absorption (HIA) and Caco-2 cell permeability are standard. For a compound like this compound, its relatively small size and moderate polarity would likely be predicted to have good oral absorption.

Distribution: In silico models predict parameters such as plasma protein binding (PPB) and volume of distribution (Vd). The piperazine moiety can contribute to binding to plasma proteins, and computational tools can estimate the extent of this binding, which affects the free concentration of the drug available to exert its pharmacological effect. The suggestion that the branched alkyl chain in this compound may enhance blood-brain barrier penetration is a critical finding that would be explored using predictive models. smolecule.com

Metabolism: One of the most critical applications of in silico modeling is the prediction of metabolic stability and the sites of metabolism by cytochrome P450 (CYP) enzymes. The N-methyl group and the piperazine ring are potential sites of metabolism. Early prediction of metabolic hotspots allows medicinal chemists to make structural modifications to improve metabolic stability and reduce the formation of reactive metabolites.

Excretion: Models can predict the likelihood of renal or hepatic clearance. The physicochemical properties of this compound would be used to estimate its primary route of excretion.

Relevance to Compound Optimization and Research Prioritization

The use of in silico ADME predictive modeling is pivotal in the early stages of drug discovery for several reasons:

Early Filtering of Undesirable Compounds: By predicting key ADME properties, researchers can deprioritize or eliminate compounds that are likely to have poor pharmacokinetics, saving significant time and resources.

Guiding Structural Modifications: When a lead compound exhibits a potential ADME liability (e.g., poor solubility, high metabolic instability), in silico models can suggest specific structural changes to address the issue. For instance, if a particular site on the this compound molecule is predicted to be a major site of metabolism, chemists can attempt to block this site through chemical modification.

Prioritizing Compounds for In Vitro and In Vivo Testing: Compounds with the most promising in silico ADME profiles can be prioritized for more resource-intensive experimental testing. This data-driven approach increases the efficiency and success rate of the drug discovery pipeline.

In the context of this compound research, a comprehensive in silico ADME assessment would be a foundational step. The predictions generated would provide a roadmap for its initial evaluation and any necessary chemical optimization to enhance its drug-like properties.

Emerging Research Directions and Future Outlook for N Methyl 2 Piperazin 1 Yl Isobutyramide Chemistry

Rational Design Principles for Novel Analogues with Improved Target Selectivity

Rational design of novel analogues based on the N-methyl-2-piperazin-1-yl-isobutyramide scaffold would be guided by established structure-activity relationship (SAR) principles for piperazine-containing molecules. The goal of such design is to systematically modify the parent structure to enhance its affinity and selectivity for a specific biological target. nih.gov

The piperazine (B1678402) moiety itself offers multiple points for modification. The N-methyl group on the piperazine ring is a key feature; this moiety is known to be present in several central nervous system (CNS) drugs and can improve water solubility and target affinity. mdpi.com Altering this methyl group to other small alkyl or functionalized chains could modulate the compound's steric and electronic properties, thereby influencing its interaction with a target protein.

Further modifications could focus on the isobutyramide (B147143) portion of the molecule. The amide bond and the gem-dimethyl groups are critical structural features. SAR studies on related structures have shown that substitutions on rings attached to a piperazine core, such as adding electron-withdrawing groups like trifluoromethyl, can significantly impact biological activity and selectivity. mdpi.com Similarly, replacing the isobutyramide with other acyl groups or introducing substituents on the gem-dimethyl carbons could fine-tune the molecule's binding capabilities. A key principle in rational design involves leveraging these modifications to optimize interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—with the amino acid residues in a target's binding pocket.

For instance, in the design of inhibitors for glycine (B1666218) transporter-1 (GlyT-1), a rational design approach was used to tether benzamide (B126) and sulfonamide moieties to a piperazine core, leading to the identification of potent inhibitors. researchgate.net This highlights a strategy where different functional components are attached to the piperazine ring to achieve desired pharmacological effects. Applying this principle to this compound, the isobutyramide group could be replaced by various benzamides or other aromatic systems to explore new target interactions while retaining the favorable pharmacokinetic properties conferred by the N-methylpiperazine core.

Exploration of Multi-Targeted Ligand Design Strategies

Complex multifactorial diseases often require therapeutic agents that can modulate multiple biological targets simultaneously. The design of multi-target-directed ligands (MTDLs) is an emerging strategy that involves incorporating multiple pharmacophores into a single molecule. nih.gov This approach can offer improved efficacy and a better pharmacokinetic profile compared to administering multiple individual drugs. nih.gov The this compound scaffold is well-suited for development into MTDLs through molecular hybridization.

This strategy has been successfully applied to other piperazine-containing compounds. For example, researchers have designed and synthesized N-methylpiperazine chalcones that act as dual inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), two key targets in the pathology of Alzheimer's disease. mdpi.comresearchgate.net In these hybrids, the N-methylpiperazine moiety contributes to AChE inhibition, while the chalcone (B49325) structure is responsible for MAO-B inhibition. mdpi.com Another study developed benzothiazole–piperazine hybrids as multifunctional agents against Alzheimer's disease, demonstrating cholinesterase inhibition, anti-β-amyloid aggregation, and neuroprotective properties. nih.gov

For the this compound structure, the isobutyramide portion could be systematically replaced with other known pharmacophores to create novel MTDLs. For instance, linking it to a moiety known to inhibit a specific kinase, while the N-methylpiperazine core targets a neurotransmitter receptor, could yield a dual-action agent for treating certain cancers or neurological disorders. mdpi.com The table below presents examples of piperazine-based compounds designed with multi-target activity.

Compound ClassTargetsKey Findings
N-methyl-piperazine chalconesMAO-B, AChE, BChECompound 2k showed selective MAO-B inhibition (IC50 = 0.71 μM) and effective AChE inhibition (IC50 = 8.10 μM), demonstrating a multi-target profile. mdpi.comresearchgate.net
Benzothiazole–piperazine hybridsAChE, Aβ₁₋₄₂ aggregationCompound 12 emerged as a potent hybrid with balanced, selective inhibition against AChE (IC50 = 2.31 μM) and good Aβ₁₋₄₂ aggregation inhibition (53.30%). nih.gov
Pyrimidinyl-piperazine derivativesMAO-A, MAO-BCertain derivatives exhibited selective MAO-A inhibitory activity with IC50 values around 23-24 µM. nih.gov

This table is interactive and can be sorted by column.

Integration of Advanced Synthetic and Computational Methodologies for Future Research

Future research on this compound and its analogues will heavily rely on the synergy between advanced synthetic chemistry and computational modeling.

Computational Methodologies: In silico tools are indispensable for modern drug discovery. Molecular docking and molecular dynamics (MD) simulations can be used to predict how novel analogues of this compound bind to potential targets. nih.govnih.gov These computational studies can elucidate key molecular interactions, such as hydrogen bonds and hydrophobic contacts, guiding the rational design of more potent and selective compounds. nih.govmdpi.com Furthermore, computational tools can predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to prioritize the synthesis of compounds with favorable drug-like characteristics. nih.govmdpi.com

Advanced Synthetic Methodologies: The synthesis of a diverse library of analogues requires robust and efficient chemical methods. The versatile piperazine core can be synthesized and functionalized through various established protocols. nih.gov Key synthetic transformations for creating derivatives of this compound would include N-alkylation and N-arylation of the piperazine nitrogen, as well as amide coupling reactions. Standard methods for N-alkylation include reductive amination and nucleophilic substitution on alkyl halides. nih.gov For creating N-aryl piperazine derivatives, palladium-catalyzed methods like the Buchwald-Hartwig coupling are commonly employed. nih.gov The synthesis of the N-methylpiperazine precursor itself can be achieved by reacting piperazine with formaldehyde (B43269) and hydrogen under catalytic conditions. google.com The development of efficient, scalable synthetic routes will be crucial for producing a wide range of analogues for biological screening.

Identification of Undiscovered Biological Applications and Theoretical Hypotheses

The piperazine scaffold is a component of drugs with a vast range of pharmacological activities, suggesting that the this compound core could have untapped therapeutic potential. nih.gov The known biological activities of piperazine derivatives provide a foundation for formulating hypotheses about new applications.

Theoretical Hypotheses:

Neuropharmacology: The N-methylpiperazine moiety is a common feature in CNS-acting drugs, including antipsychotics and antidepressants. mdpi.com It is hypothesized that the this compound scaffold could be optimized to create novel ligands for neurotransmitter receptors or transporters, potentially leading to new treatments for psychiatric or neurodegenerative disorders.

Oncology: N-methylpiperazine is also found in several successful kinase inhibitors used in cancer therapy, where it often enhances solubility and target affinity. mdpi.com Therefore, analogues of this compound could be rationally designed and screened as inhibitors of specific protein kinases implicated in cancer progression.

Antimicrobial Agents: Numerous piperazine derivatives have been investigated for their activity against various pathogens, including mycobacteria. mdpi.com The unique structure of this compound could serve as a starting point for developing new classes of antimicrobial agents.

The broad therapeutic potential of the piperazine chemical family is summarized in the table below.

Class of Piperazine DerivativeReported Biological Application(s)
Flavon-7-yl-piperazinesAntitumor
N-arylpiperazinesAntimycobacterial, Antidepressant
Piperazine-chalcone hybridsAnti-Alzheimer's (MAO/AChE inhibition)
1-(2-hydroxyethyl)piperazine derivativesRadioprotective
Quinoxaline-piperazine hybridsAntifungal
Benzothiazole-piperazine hybridsAnti-Alzheimer's, Anticancer

This table is interactive and can be sorted by column.

By exploring these hypothesized applications through systematic screening and rational design, the full therapeutic potential of the this compound chemical scaffold can be investigated, potentially leading to the discovery of novel therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing N-methyl-2-piperazin-1-yl-isobutyramide with high purity?

  • Methodological Answer : The synthesis typically involves a multi-step nucleophilic substitution or coupling reaction. For example, piperazine derivatives are often synthesized via alkylation of piperazine with brominated or chlorinated intermediates under inert conditions (e.g., nitrogen atmosphere). Purification can be achieved using column chromatography with gradients of ethyl acetate and hexane, followed by recrystallization in ethanol/water mixtures to ensure ≥98% purity. Characterization via 1^1H/13^13C NMR and HPLC (C18 column, 0.1% TFA in acetonitrile/water mobile phase) is critical to confirm structural integrity .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should follow ICH Q1A guidelines, exposing the compound to accelerated conditions (40°C/75% RH) and long-term storage (25°C/60% RH) for 6–12 months. Use HPLC-UV at 254 nm to monitor degradation products, particularly piperazine-related impurities (e.g., dealkylated byproducts). Mass spectrometry can identify degradation pathways, such as hydrolysis of the amide bond or oxidation of the piperazine ring .

Q. What analytical techniques are essential for quantifying impurities in this compound?

  • Methodological Answer : High-resolution LC-MS/MS is recommended for impurity profiling. For example, detect trace levels of alkylation byproducts (e.g., unreacted piperazine or brominated intermediates) using a hydrophilic interaction liquid chromatography (HILIC) column with a mobile phase of ammonium formate (pH 3.0) and acetonitrile. Calibrate against certified reference standards of common impurities (e.g., 1-Acetyl-4-(4-hydroxyphenyl)piperazine, CAS 67914-60-7) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?

  • Methodological Answer : Discrepancies may arise from differences in metabolic stability or protein binding. Conduct parallel assays:

  • In vitro : Use hepatic microsomes (human/rat) to assess metabolic clearance and CYP450 inhibition.
  • In vivo : Perform pharmacokinetic studies in rodent models with LC-MS/MS quantification of plasma concentrations.
    Cross-validate findings using physiologically based pharmacokinetic (PBPK) modeling to account for interspecies variability .

Q. What experimental designs are optimal for evaluating the compound’s selectivity toward neurotransmitter receptors (e.g., serotonin vs. dopamine receptors)?

  • Methodological Answer : Use radioligand binding assays with 3^3H-labeled antagonists (e.g., 3^3H-spiperone for dopamine D2 receptors, 3^3H-ketanserin for 5-HT2A). Incubate this compound at varying concentrations (1 nM–10 µM) with membrane preparations from transfected HEK293 cells. Calculate IC50_{50} values and Ki using the Cheng-Prusoff equation. Confirm functional activity via cAMP accumulation or calcium flux assays .

Q. How should researchers address batch-to-batch variability in the compound’s crystallinity and solubility?

  • Methodological Answer : Polymorph screening via X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) is critical. For solubility, use a shake-flask method with biorelevant media (FaSSIF/FeSSIF) at 37°C. If variability persists, employ spray drying or co-crystallization with succinic acid to enhance reproducibility .

Q. What strategies are effective for identifying off-target effects in high-throughput screening (HTS) campaigns?

  • Methodological Answer : Combine HTS with a counter-screening panel against unrelated targets (e.g., kinases, ion channels). Use cheminformatics tools (e.g., SEA, SwissTargetPrediction) to predict off-target interactions. Validate hits via surface plasmon resonance (SPR) to measure binding kinetics (kon_\text{on}/koff_\text{off}) and ensure specificity .

Methodological Considerations from Key Studies

  • Synthesis & Characterization : highlights the use of two-step coupling reactions and HPLC-UV for purity validation.
  • Impurity Analysis : Pharmaceutical standards (Evidences 2–7) emphasize the need for certified reference materials to quantify process-related impurities.
  • Data Reproducibility : Methodological rigor, as discussed in , is critical for reconciling conflicting results across studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.